3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound is slightly soluble in chloroform, DMSO, and methanol . It is hygroscopic and should be stored in a dark place under an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-1,4-benzoxazin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-glucosidases, which are enzymes that catalyze the hydrolysis of beta-glucosidic bonds . The nature of these interactions involves the binding of 3,4-Dihydro-2H-1,4-benzoxazin-6-ol to the active site of the enzyme, leading to the hydrolysis of specific substrates.
Cellular Effects
The effects of 3,4-Dihydro-2H-1,4-benzoxazin-6-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause hyperpolarization of cell membranes, which can impact potassium channel activity and subsequently alter cellular signaling . Additionally, 3,4-Dihydro-2H-1,4-benzoxazin-6-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3,4-Dihydro-2H-1,4-benzoxazin-6-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 3,4-Dihydro-2H-1,4-benzoxazin-6-ol can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-2H-1,4-benzoxazin-6-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dihydro-2H-1,4-benzoxazin-6-ol is stable under inert atmosphere and room temperature conditions . Its degradation products can have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-2H-1,4-benzoxazin-6-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3,4-Dihydro-2H-1,4-benzoxazin-6-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by beta-glucosidases, leading to the production of specific metabolites . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of 3,4-Dihydro-2H-1,4-benzoxazin-6-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 3,4-Dihydro-2H-1,4-benzoxazin-6-ol can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of 3,4-Dihydro-2H-1,4-benzoxazin-6-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol typically involves the use of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one as a starting material . The reaction conditions often include heating and sonication to facilitate the reaction. Industrial production methods may involve the use of various raw materials such as 2-chloro-N-(2,5-dihydroxy-phenyl)-acetamide, 6-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine, and 2-(2,5-dimethoxyphenylamino)ethanol .
Chemical Reactions Analysis
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol undergoes several types of chemical reactions, including:
Oxidation: It can react with oxidizing agents such as hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with strong nucleophiles.
Addition: It can participate in addition reactions, particularly with electrophilic reagents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol can be compared with other similar compounds such as:
- 2H-1,4-Benzoxazin-8-amine, 3,4-dihydro-
- Pyrido[3,4-d]pyrimidin-4(3H)-one
- 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific hydroxyl group at the 6-position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-1-2-8-7(5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWIVWKTKZAORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180671 | |
Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26021-57-8 | |
Record name | 6-Hydroxybenzomorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26021-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026021578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,4-benzoxazin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYBENZOMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77OXT3492A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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